molecular formula C25H30BrN3O2 B11232941 1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11232941
M. Wt: 484.4 g/mol
InChI Key: KYCGUGKRMOGISS-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a piperazine ring, and a cyclopentanecarboxamide moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenylamine with cyclopentanecarboxylic acid to form the corresponding amide. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)phenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can modify the functional groups on the piperazine ring and cyclopentanecarboxamide moiety .

Scientific Research Applications

1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-3-(4-phenyl-1-piperazinyl)-1-propanone
  • 4-(4-bromophenyl)-1,2,4-triazole-3-thione
  • N-(4-bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine

Uniqueness

1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its combination of a bromophenyl group, a piperazine ring, and a cyclopentanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C25H30BrN3O2

Molecular Weight

484.4 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C25H30BrN3O2/c1-2-23(30)29-17-15-28(16-18-29)22-11-9-21(10-12-22)27-24(31)25(13-3-4-14-25)19-5-7-20(26)8-6-19/h5-12H,2-4,13-18H2,1H3,(H,27,31)

InChI Key

KYCGUGKRMOGISS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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